Carvedilol-d5
Overview
Description
Carvedilol-d5 is a deuterated form of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction . The deuterium labeling in this compound makes it particularly useful as an internal standard in mass spectrometry for the quantification of carvedilol .
Mechanism of Action
Target of Action
Carvedilol is a non-selective beta-adrenergic antagonist (β-blocker) with selective alpha-1 adrenergic blocking activity . It primarily targets β1, β2, and α1 adrenoceptors . The β1 and β2 adrenoceptors are predominantly found in the heart, while α1 adrenoceptors are located in the vasculature .
Mode of Action
Carvedilol acts as an inverse agonist at the β1 and β2 adrenoceptors, and blocks α1 adrenoceptors in the vasculature, causing vasodilation . In the heart, it is relatively β1 adrenoceptor-specific . By blocking almost all adrenoceptors in the body (with the exception of α2 adrenoceptors), carvedilol can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure .
Biochemical Pathways
Carvedilol’s action on β2 adrenoceptors involves G proteins driving all detectable carvedilol signaling through β2 adrenoceptors . This mechanism is proposed to explain the survival benefits of carvedilol .
Result of Action
The molecular and cellular effects of carvedilol’s action include slowing the heart rate and reducing blood pressure . It also provides remarkable cardiovascular protection through its antiproliferative atherogenic, anti-ischemic, antihypertrophic, and antiarrhythmic actions . These actions are a consequence of its potent antioxidant effects, amelioration of glucose lipid metabolism, modulation of neurohumoral factors, and modulation of cardiac electrophysiologic properties .
Action Environment
The efficacy of carvedilol can be influenced by various environmental factors. For instance, carvedilol is more effective in reducing portal pressure compared to nadolol or propranolol . Its use has expanded to reduce the risk of hepatic decompensation among patients with clinically significant portal hypertension, which can be identified non-invasively using liver stiffness and platelet count
Biochemical Analysis
Biochemical Properties
Carvedilol-d5, like its parent compound Carvedilol, interacts with various enzymes and proteins. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . G proteins drive all detectable Carvedilol signaling through β2-adrenoceptors .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carvedilol-d5 involves the incorporation of deuterium atoms into the carvedilol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method is the solvent evaporation technique, where a binary mixture of carvedilol with deuterated acids such as citric acid, tartaric acid, and saccharin is dissolved in methanol and left for solvent evaporation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents under controlled conditions. The process may include steps such as deuterium exchange reactions, purification through chromatography, and characterization using techniques like NMR and mass spectrometry to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
Types of Reactions
Carvedilol-d5 undergoes various chemical reactions, including:
Oxidation: Carvedilol can be oxidized to form metabolites.
Reduction: Reduction reactions can modify the functional groups in carvedilol.
Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include various metabolites and derivatives of carvedilol, which can be analyzed using techniques like LC-MS/MS .
Scientific Research Applications
Carvedilol-d5 is widely used in scientific research for:
Pharmacokinetic Studies: It serves as an internal standard in mass spectrometry for the quantification of carvedilol in biological samples.
Drug Development: It is used in the development and validation of analytical methods for carvedilol and its metabolites.
Transdermal Delivery Systems: Research has explored the use of carvedilol-loaded ethosomes for enhanced transdermal delivery.
Comparison with Similar Compounds
Similar Compounds
Carvedilol: The non-deuterated form, used widely in clinical settings.
Metoprolol: Another beta-blocker used for similar indications.
Propranolol: A non-selective beta-blocker with different pharmacokinetic properties.
Uniqueness
Carvedilol-d5 is unique due to its deuterium labeling, which provides advantages in analytical precision and accuracy in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and drug development .
Properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i15D2,16D2,17D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHNVEJMJSYVRP-IZIHCQFESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670075 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929106-58-1 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.